molecular formula C12H16FNO2 B14859584 Alanine, 3-(O-fluorophenyl)-2-methyl, ethyl ester

Alanine, 3-(O-fluorophenyl)-2-methyl, ethyl ester

Cat. No.: B14859584
M. Wt: 225.26 g/mol
InChI Key: TTZVZDBWVPMEOL-LBPRGKRZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alanine, 3-(O-fluorophenyl)-2-methyl, ethyl ester typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often require a strong acid or base to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound may involve the use of mixed pentafluorophenyl and o-fluorophenyl esters of aliphatic dicarboxylic acids. These esters are prepared by treating adipoyl and sebacoyl chlorides with o-fluorophenol, followed by aqueous workup to yield the desired esters .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

Alanine, 3-(O-fluorophenyl)-2-methyl, ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Alanine, 3-(O-fluorophenyl)-2-methyl, ethyl ester involves its interaction with various molecular targets. The fluorine atom can influence the compound’s binding affinity to enzymes and receptors, altering their activity. The compound can also participate in metabolic pathways, where it may be incorporated into proteins or other biomolecules .

Comparison with Similar Compounds

  • Alanine, 3-(O-chlorophenyl)-2-methyl, ethyl ester
  • Alanine, 3-(O-bromophenyl)-2-methyl, ethyl ester
  • Alanine, 3-(O-iodophenyl)-2-methyl, ethyl ester

Comparison:

Properties

Molecular Formula

C12H16FNO2

Molecular Weight

225.26 g/mol

IUPAC Name

ethyl (2S)-2-amino-3-(2-fluorophenyl)-2-methylpropanoate

InChI

InChI=1S/C12H16FNO2/c1-3-16-11(15)12(2,14)8-9-6-4-5-7-10(9)13/h4-7H,3,8,14H2,1-2H3/t12-/m0/s1

InChI Key

TTZVZDBWVPMEOL-LBPRGKRZSA-N

Isomeric SMILES

CCOC(=O)[C@](C)(CC1=CC=CC=C1F)N

Canonical SMILES

CCOC(=O)C(C)(CC1=CC=CC=C1F)N

Origin of Product

United States

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